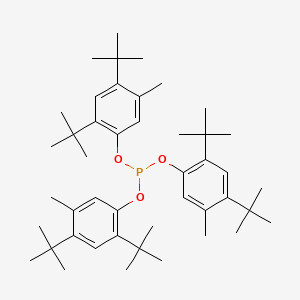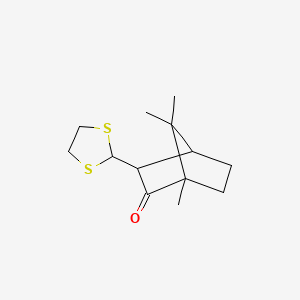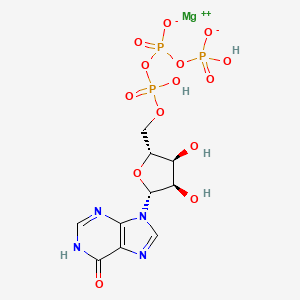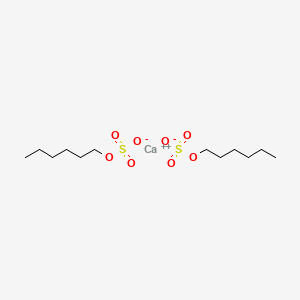
Sulfuric acid, monohexyl ester, calcium salt
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Sulfuric acid, monohexyl ester, calcium salt: is a chemical compound with the molecular formula Ca(C6H13O4S) calcium hexyl sulfate . This compound is a calcium salt of sulfuric acid and hexyl alcohol, and it is used in various scientific and industrial applications.
Synthetic Routes and Reaction Conditions:
Esterification Reaction: The compound can be synthesized through the esterification of hexyl alcohol with sulfuric acid, followed by neutralization with calcium hydroxide.
Industrial Production Methods: On an industrial scale, the compound is produced by reacting hexyl alcohol with concentrated sulfuric acid under controlled conditions, followed by the addition of calcium carbonate or calcium hydroxide to form the calcium salt.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically involving strong oxidizing agents.
Reduction: Reduction reactions are less common but can be achieved under specific conditions.
Substitution: Substitution reactions can occur, especially with nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halides, amines.
Major Products Formed:
Oxidation: Hexanoic acid, hexyl sulfate.
Reduction: Hexyl alcohol.
Substitution: Hexyl halides, hexylamines.
Wissenschaftliche Forschungsanwendungen
Chemistry: The compound is used as a reagent in organic synthesis and analytical chemistry. Biology: It is employed in biological studies to investigate cell membrane interactions. Medicine: Industry: Utilized in the production of surfactants, lubricants, and other industrial chemicals.
Wirkmechanismus
The compound exerts its effects through interactions with cell membranes and modulation of membrane fluidity . It targets phospholipid bilayers and can alter membrane permeability and stability.
Vergleich Mit ähnlichen Verbindungen
Calcium lauryl sulfate
Calcium stearate
Calcium oleate
Uniqueness: Unlike other calcium salts of fatty acids, sulfuric acid, monohexyl ester, calcium salt has a shorter alkyl chain, which influences its solubility and reactivity.
Eigenschaften
CAS-Nummer |
71317-39-0 |
|---|---|
Molekularformel |
C12H26CaO8S2 |
Molekulargewicht |
402.5 g/mol |
IUPAC-Name |
calcium;hexyl sulfate |
InChI |
InChI=1S/2C6H14O4S.Ca/c2*1-2-3-4-5-6-10-11(7,8)9;/h2*2-6H2,1H3,(H,7,8,9);/q;;+2/p-2 |
InChI-Schlüssel |
CRAMXFQCZXHPGI-UHFFFAOYSA-L |
Kanonische SMILES |
CCCCCCOS(=O)(=O)[O-].CCCCCCOS(=O)(=O)[O-].[Ca+2] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[Bis[(3-phenylallyl)oxy]methyl]vinylbenzene](/img/structure/B15346189.png)
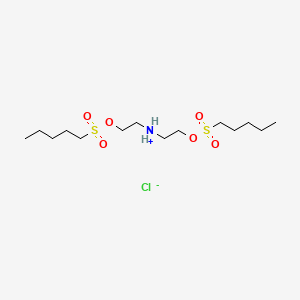

![Benzo[b]thiophen-3(2H)-one, 4,7-dimethyl-2-(3-oxobenzo[b]thien-2(3H)-ylidene)-](/img/structure/B15346218.png)
